4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of chlorine and iodine atoms at the 4 and 2 positions, respectively, imparts unique chemical properties to this compound. It is widely used in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then iodinated at the 2-position using iodine or iodine-containing reagents . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols, with solvents like DMSO or ethanol.
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate, typically conducted in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: The compound is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics and as ligands in catalysis.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways involved in cell division and survival, making it effective in cancer treatment . The compound’s structure allows it to bind to the active sites of kinases, blocking their activity and leading to the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with iodine at the 5-position, leading to different reactivity and applications.
2-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Bromine substitution at the 2-position offers different electronic properties and reactivity compared to iodine.
The unique combination of chlorine and iodine in this compound provides distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H3ClIN3 |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClIN3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) |
InChI Key |
YUCILCVRIIIBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)I)Cl |
Origin of Product |
United States |
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